molecular formula C13H19NO2 B556275 (2S,3S)-2-(benzylamino)-3-methylpentanoic acid CAS No. 1859-49-0

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid

Cat. No. B556275
CAS RN: 1859-49-0
M. Wt: 221.29 g/mol
InChI Key: GPAVORZIWQTJJQ-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. This can include its reactivity, the types of reactions it can participate in, and the products it can form .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and more. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Here is the analysis of the scientific research applications of Benzyl-L-isoleucine, based on the information available:

Agricultural and Vector Mosquito Management

Benzyl-L-isoleucine has been identified as an alternative for agricultural practices and vector mosquito management. It can help reduce the harmful effects of commercial pesticides or insecticides .

Real-Time Optical Detection in Living Cells

A sensor named GEII (Genetically Encoded Isoleucine Indicator) has been developed for real-time monitoring of isoleucine in bacterial and yeast cells, establishing its bio-compatibility in living cells .

X-Ray Diffraction Studies

Benzyl-L-isoleucine has been studied under shocked conditions using X-ray diffraction to understand its structural properties .

Mechanism of Action

Target of Action

BZL-ILE-OH, also known as N-benzyl-L-isoleucine, is primarily used as a reagent in the synthesis of hydrazinopeptides

Mode of Action

The mode of action of BZL-ILE-OH involves its role in the formation of amide bonds, which are fundamental in peptide synthesis . It is used as a coupling reagent, mediating amide bond formation with remarkable resistance to racemization . This means that it helps join amino acids together to form peptides without causing a change in the stereochemistry of the amino acids, which is crucial for maintaining the functional properties of the peptides.

Result of Action

The result of BZL-ILE-OH’s action is the successful synthesis of peptides with the correct stereochemistry . This is crucial for the function of these peptides, as changes in stereochemistry can significantly alter a peptide’s properties and interactions with other molecules. Therefore, BZL-ILE-OH contributes to the production of functional peptides that can participate in various biological processes.

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and ways the synthesis could be improved .

properties

IUPAC Name

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAVORZIWQTJJQ-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426402
Record name N-benzyl-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid

CAS RN

1859-49-0
Record name N-benzyl-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.